molecular formula C8H7N3O2 B13285810 3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B13285810
M. Wt: 177.16 g/mol
InChI Key: FKYVMTKRCLJDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a fused bicyclic system consisting of an imidazole ring and a pyrimidine ring, with a carboxylic acid group attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrimidine derivatives, including 3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid, typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions to facilitate the cyclization process. For example, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde in trifluoroacetic acid (TFA) is a convenient route to obtain 3-substituted imidazo[1,5-a]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazopyrimidine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve solvents such as ethanol or dichloromethane and may require catalysts or specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity and potential biological activity.

Scientific Research Applications

3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Industry: The compound’s unique structure makes it useful in material science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, imidazopyrimidines have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the position of the nitrogen atoms.

    Imidazo[1,2-a]pyrimidines: These compounds share the imidazopyrimidine core but have different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-7-6(8(12)13)10-4-11(7)3-5/h2-4H,1H3,(H,12,13)

InChI Key

FKYVMTKRCLJDLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NC(=C2N=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.